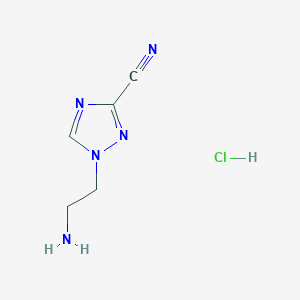

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

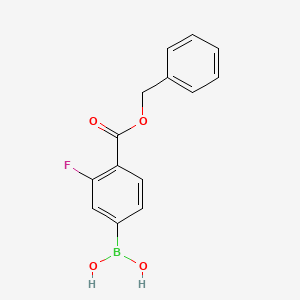

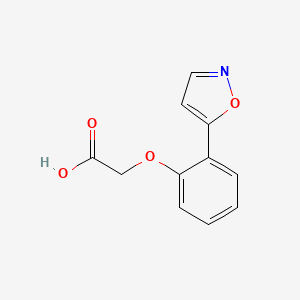

1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride (AETC) is an organic compound used in a variety of scientific research applications. AETC is a member of the triazole family of compounds, which are characterized by a nitrogen-containing five-membered ring structure. AETC is used in a variety of biochemical and physiological research applications, including drug discovery and development, cellular signaling, and protein-protein interactions.

科学的研究の応用

Synthesis Methods

Three-Component Condensation Synthesis : 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride has been used in the synthesis of various compounds. A notable method involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. This results in the synthesis of new compounds characterized by NMR, IR, UV, MS, and elemental analyses (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis approach utilizes this compound for producing various derivatives. This method is advantageous due to its short reaction times, good yields, high selectivity, and operational simplicity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).

Tandem Michael Addition/Imino-nitrile Cyclization : This method involves synthesizing several compounds using tandem Michael addition/imino-nitrile cyclization, where the structures of these compounds are established by various spectral data (Dong et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Antimicrobial Agents : Novel derivatives synthesized using this compound have been evaluated for their antimicrobial properties. These synthesized compounds exhibit significant antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

Anti-Inflammatory Evaluation : Derivatives synthesized from this compound have been tested for anti-inflammatory activities. The screening results indicate that many of these compounds show significant anti-inflammatory activities, comparable to known anti-inflammatory drugs (Fahmy et al., 2012).

Miscellaneous Applications

Corrosion Inhibition : Some derivatives of this compound have been studied for their efficacy in inhibiting corrosion of carbon steel in hydrochloric acid solutions. These studies involve electrochemical and spectroscopic techniques (Tourabi et al., 2013).

Fluorescent Compound Synthesis : A new fluorescent compound containing a 1,2,3-triazole moiety has been synthesized and characterized, demonstrating potential applications in photophysical studies (Singh, Singh, & Khurana, 2017).

High Explosive Material : In the field of explosives, a triazolotriazine carbonitrile derivative, formed from 3-amino-5-cyano-1,2,4-triazole, has been studied as an insensitive high explosive with promising properties (Snyder et al., 2017).

作用機序

Target of Action

The primary target of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a class of endogenous amines that includes compounds such as β-phenylethylamine (b-PEA), tyramine, tryptamine, octopamine, and synephrine . These molecules are structurally related to the classic monoamines (dopamine, norepinephrine, and serotonin) and share similar synthetic and degradation pathways .

Mode of Action

As an amine derivative , it likely interacts with its target receptors (such as TAAR1) by mimicking the structure of endogenous amines, thereby triggering similar responses.

Biochemical Pathways

The compound likely affects the same biochemical pathways as the endogenous amines it mimics. For instance, trace amines like b-PEA can increase extracellular dopamine concentration after systemic administration, resulting in increased locomotor activity . Dysregulated levels of trace amines are associated with several human diseases such as schizophrenia, bipolar disorders, attention deficit hyperactivity disorder, Parkinson’s disease, and others .

Pharmacokinetics

It’s worth noting that similar compounds, such as n-(2-aminoethyl)maleimide hydrochloride, are known to be water-soluble , which could potentially impact their bioavailability and distribution.

特性

IUPAC Name |

1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXFKEMXUKZDTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCN)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)

![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)